molecular formula C14H8ClF3N2O B2819022 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile CAS No. 321432-72-8

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile

Cat. No.: B2819022
CAS No.: 321432-72-8
M. Wt: 312.68
InChI Key: UKPOEKIFKHNIOV-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile is a nitrile-functionalized pyridine derivative featuring a trifluoromethyl (-CF₃) and chloro (-Cl) substituent on the pyridine ring, as well as a 4-hydroxyphenyl group attached to the acetonitrile moiety. This compound is primarily utilized as a synthetic intermediate in agrochemical research, particularly in the synthesis of fluopyram (a succinate dehydrogenase inhibitor fungicide) . Its structural uniqueness lies in the combination of electron-withdrawing groups (Cl, CF₃) and the polar 4-hydroxyphenyl group, which influence its reactivity, solubility, and metabolic stability .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O/c15-12-5-9(14(16,17)18)7-20-13(12)11(6-19)8-1-3-10(21)4-2-8/h1-5,7,11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPOEKIFKHNIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with 4-hydroxybenzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)acetone.

    Reduction: Formation of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)ethylamine.

    Substitution: Formation of 2-[3-Amino-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)acetonitrile.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine-based acetonitriles, which are structurally modified to optimize physicochemical properties and biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyridine-Based Acetonitriles

Compound Name Substituents on Pyridine Substituents on Phenyl Molecular Weight (g/mol) Key Applications/Findings References
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile 3-Cl, 5-CF₃ 4-OH 355.7 Intermediate for fluopyram; hydroxyl group enhances polarity but may reduce stability .
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile 3-Cl, 5-CF₃ 2,4-Cl₂ 365.6 Higher lipophilicity; potential insecticidal activity due to electron-withdrawing Cl groups .
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile 3-Cl, 5-CF₃ 4-OCH₃ 369.7 Methoxy group improves metabolic stability; used in medicinal chemistry intermediates .
2-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)acetic acid 3-Cl, 5-CF₃ 4-OCH₂CO₂H 331.7 Carboxylic acid derivative; exhibits herbicidal activity via auxin mimicry .
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide 3-Cl, 5-CF₃ 4-Cl (benzyl) 363.2 Acetamide analog; demonstrates fungicidal activity but lower solubility .

Key Research Findings

However, this polar group may also accelerate metabolic degradation compared to analogs with 4-OCH₃ or 4-Cl substituents . Chlorine substitutions (e.g., 2,4-dichlorophenyl) significantly elevate lipophilicity, improving membrane permeability but raising toxicity concerns .

Synthetic Efficiency: The target compound is synthesized via nucleophilic substitution between 2,3-dichloro-5-(trifluoromethyl)pyridine and ethyl cyanoacetate, followed by decarboxylation . This method yields ~75–85% purity, whereas analogs like the 4-methoxyphenyl derivative require additional protection/deprotection steps, reducing scalability .

The 4-hydroxyphenyl derivative’s higher polarity may reduce bioaccumulation risks compared to lipophilic analogs like the dichlorophenyl variant .

Contradictions and Limitations

  • While 4-OCH₃ analogs show superior metabolic stability , their synthesis is more resource-intensive compared to the hydroxylated compound .

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